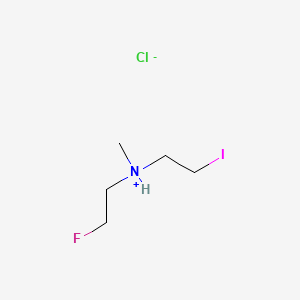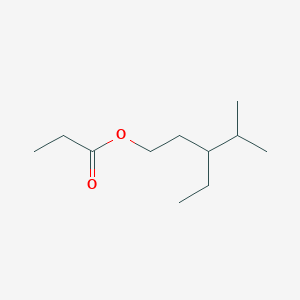
1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)hepta-1,6-dien-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6,6-trimethylcyclohexen-1-yl)hepta-1,6-dien-3-one is a complex organic compound characterized by its unique structure, which includes a cyclohexenyl ring with two methyl groups and a conjugated diene system
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:
Condensation Reactions: One common method involves the condensation of 2,6,6-trimethylcyclohexen-1-ylmagnesium bromide with hept-1-en-3-one in the presence of a suitable catalyst.
Oxidation Reactions: Another approach is the oxidation of the corresponding alcohol derivative using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as aldehydes and ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the compound, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Alcohols and diols.
Substitution: Halogenated compounds, esters, and amides.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: The compound and its derivatives are explored for their therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The compound exerts its effects through various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate biological processes. The exact mechanism of action can vary widely based on the derivative and its intended use.
類似化合物との比較
2-Propenal, 3-(2,6,6-trimethyl-1-cyclohexen-1-yl)
3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)
2-Buten-1-one, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)
Uniqueness: 1-(2,6,6-trimethylcyclohexen-1-yl)hepta-1,6-dien-3-one is unique due to its conjugated diene system and the presence of the trimethylcyclohexenyl group, which imparts distinct chemical and physical properties compared to its similar compounds.
This comprehensive overview highlights the significance of 1-(2,6,6-trimethylcyclohexen-1-yl)hepta-1,6-dien-3-one in various scientific and industrial applications. Its versatility and potential make it a valuable compound in ongoing research and development efforts.
特性
CAS番号 |
58105-50-3 |
|---|---|
分子式 |
C16H24O |
分子量 |
232.36 g/mol |
IUPAC名 |
1-(2,6,6-trimethylcyclohexen-1-yl)hepta-1,6-dien-3-one |
InChI |
InChI=1S/C16H24O/c1-5-6-9-14(17)10-11-15-13(2)8-7-12-16(15,3)4/h5,10-11H,1,6-9,12H2,2-4H3 |
InChIキー |
BAVPUWMUHDMCAA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=O)CCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


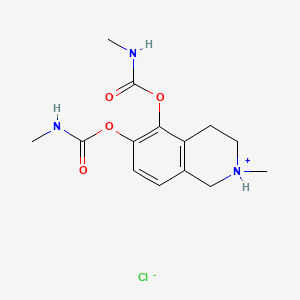
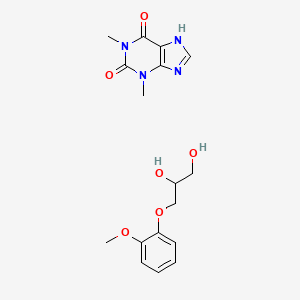
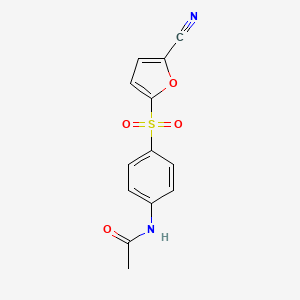

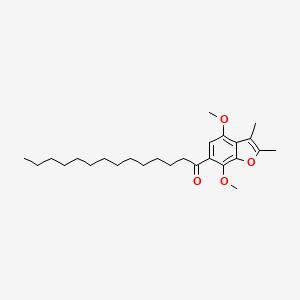
![Butane, 1-[2-(1,1-dimethylethoxy)ethoxy]-](/img/structure/B15346536.png)
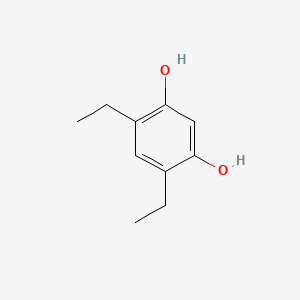

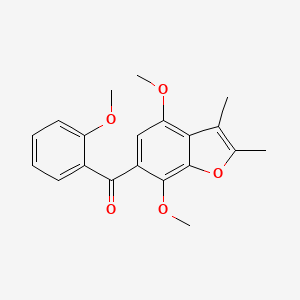
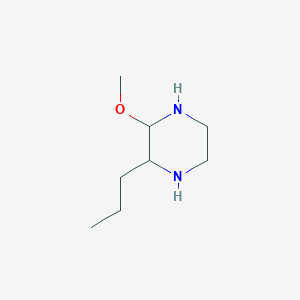
![1-(1,5-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B15346573.png)
